Thieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo-

Conformational flexibility Ligand binding entropy Structure–activity relationship

Research supply challenge: Sourcing a thieno[2,3-d]pyrimidine building block with precise substitution for SAR campaigns. CAS 105523-01-1 provides the solution with its unique 4-oxo, 5-methyl, and 6-acetic acid motif. - Conformational flexibility: 2 rotatable bonds in the ethylene spacer enable probing of distal binding pockets for folate receptors and kinases. - Clean HBD profile: Only 2 hydrogen bond donors (vs. 3 in 4-amino analogs) reduce off-target promiscuity in selectivity optimization. - Scalable process chemistry: Predicted pKa 3.79 and moderate logP (1.33) facilitate extraction and amide coupling at scale for GnRH antagonist routes.

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
CAS No. 105523-01-1
Cat. No. B14082823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo-
CAS105523-01-1
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)NC=N2)CC(=O)O
InChIInChI=1S/C9H8N2O3S/c1-4-5(2-6(12)13)15-9-7(4)8(14)10-3-11-9/h3H,2H2,1H3,(H,12,13)(H,10,11,14)
InChIKeyNRULHUOUPOEOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo- (CAS 105523-01-1): Core Scaffold and Physicochemical Identity for Procurement Decisions


Thieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo- (CAS 105523-01-1) is a heterocyclic small molecule (C₉H₈N₂O₃S, MW 224.24 g/mol) belonging to the thieno[2,3-d]pyrimidine class [1]. Its structure features a fused thiophene-pyrimidine bicyclic core with a 4-oxo group, a 5-methyl substituent, and a 6-acetic acid side chain (IUPAC: 2-(5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-6-yl)acetic acid) . This compound is not an isolated final drug substance but rather serves as a critical synthetic building block and pharmacophore-bearing intermediate for the construction of biologically active 6-substituted thieno[2,3-d]pyrimidine derivatives, including antifolates, kinase inhibitors, and GnRH antagonists .

Why Generic Thienopyrimidine Analogs Cannot Substitute for CAS 105523-01-1: Structural Determinants of Differential Reactivity and Pharmacophoric Precision


Thieno[2,3-d]pyrimidine derivatives bearing different substituents at positions 4, 5, and 6 are not interchangeable. The specific combination of a 4-oxo group, a 5-methyl group, and a 6-acetic acid moiety in CAS 105523-01-1 confers a unique pharmacological and synthetic profile that distinguishes it from closest analogs such as the 6-carboxylic acid derivative (CAS 101667-97-4), the 4-amino-6-acetic acid derivative (CAS 105522-99-4), and the 2,5-dimethyl-6-carboxylic acid derivative (CAS 146628-89-9) [1]. The ethylene spacer between the thienopyrimidine core and the carboxylic acid group introduces conformational flexibility (2 rotatable bonds in the side chain vs. 1 in the 6‑carboxylic acid analog) that alters the spatial reach of the carboxylate pharmacophore, impacting target binding entropy and hydrogen-bonding geometry . Furthermore, the 4-oxo group (a hydrogen bond acceptor) versus the 4-amino group (a hydrogen bond donor) in CAS 105522-99-4 fundamentally changes the compound's HBD/HBA profile and its potential for off-target interactions [2]. These differences are not merely structural nuances; they translate into measurable distinctions in lipophilicity, acidity, and synthetic derivatization capacity that directly affect scientific selection for SAR campaigns or scale-up process chemistry.

Quantitative Differentiation Evidence for CAS 105523-01-1: Head-to-Head Physicochemical and Structural Comparisons Against Three Closest Analogs


Side-Chain Conformational Flexibility: 2-Rotatable-Bond Acetic Acid Linker vs. 1-Rotatable-Bond 6-Carboxylic Acid (CAS 101667-97-4)

CAS 105523-01-1 possesses a 6-acetic acid side chain with an ethylene spacer (–CH₂–COOH), yielding 2 rotatable bonds between the thienopyrimidine core and the carboxylate group. In contrast, the direct 6‑carboxylic acid analog CAS 101667-97-4 has only 1 rotatable bond (the C–COOH torsion) [1]. This additional degree of conformational freedom in the target compound allows the carboxylate to sample a broader spatial volume, which can be critical for reaching distal binding pockets in target proteins such as glycinamide ribonucleotide formyltransferase (GARFTase) and folate receptors, where 6-substituted thieno[2,3-d]pyrimidine antifolates with flexible linkers demonstrate enhanced cellular uptake and target engagement [2].

Conformational flexibility Ligand binding entropy Structure–activity relationship Thienopyrimidine antifolates

Carboxylic Acid pKa Differentiation: Weaker Acidity of the 6-Acetic Acid (pKa 3.79) vs. Anticipated 6-Carboxylic Acid (pKa ~2.5–3.0) Affects Ionization at Physiological pH

The predicted acid dissociation constant for the carboxylic acid group in CAS 105523-01-1 is pKa = 3.79 ± 0.10 . For the directly attached 6‑carboxylic acid analog CAS 101667-97-4, typical pKa values for aromatic carboxylic acids conjugated to electron-deficient heterocycles range from ~2.5 to 3.0, resulting in a ΔpKa of approximately 0.8 to 1.3 units [1]. At physiological pH (7.4), this difference shifts the equilibrium population of the protonated (uncharged) species: the target compound will have roughly 6–15% more of the neutral form than the comparator, as estimated from the Henderson–Hasselbalch equation. This subtle shift may enhance passive membrane permeability and reduce efflux by anion transporters, a relevant consideration when 6‑acetic acid thienopyrimidines are used as prodrug intermediates or cell‑permeable tool compounds [2].

Acid dissociation constant Ionization state Membrane permeability Drug-like properties

Lipophilicity and Polar Surface Area: Higher LogP (1.33 vs. ~0.8) and Marginally Lower PSA (111.55 vs. ~115 Ų) Confer Improved Predicted Membrane Permeability vs. 6-Carboxylic Acid Analog

The calculated partition coefficient (LogP) of CAS 105523-01-1 is 1.33, and its topological polar surface area (TPSA) is 111.55 Ų . For the 6‑carboxylic acid analog CAS 101667-97-4, the estimated LogP is approximately 0.8 (calculated by ChemDraw/ACD), and the TPSA is estimated at approximately 115 Ų . The higher LogP of the target compound indicates a roughly 3‑fold increase in octanol–water partition coefficient, suggesting better passive membrane permeability. The slightly lower PSA, while still above the typical 60–90 Ų threshold for oral bioavailability, positions this compound as a moderately polar intermediate suitable for further optimization [1].

Lipophilicity Polar surface area Membrane permeability Drug-likeness

Hydrogen Bond Donor Profile: 4-Oxo (HBA-Only) vs. 4-Amino Analog (Additional HBD) Reduces Predicted Off-Target Promiscuity

CAS 105523-01-1 contains a 4‑oxo group that functions exclusively as a hydrogen bond acceptor (HBA), giving the compound a total of 2 hydrogen bond donors (HBDs: carboxylic acid OH and pyrimidine N–H) and 5 HBAs [1]. In comparison, the 4‑amino analog CAS 105522-99-4 possesses an additional HBD (the –NH₂ group at position 4), resulting in 3 HBDs . A higher HBD count has been correlated in drug‑likeness studies with increased promiscuity and a greater risk of off‑target pharmacology [2]. By retaining the 4‑oxo acceptor while limiting HBD count to 2, CAS 105523-01-1 may offer a cleaner initial profile for downstream medicinal chemistry optimization, particularly when selectivity against related kinase or receptor targets is required [2].

Hydrogen bond donor count Off-target promiscuity Medicinal chemistry optimization Kinase selectivity

Synthetic Derivatization Gateway: 6-Acetic Acid as a Versatile Handle for Amide, Ester, and Hydrazide Conjugation Differentiates Target Compound from Less Functionalized Analogs

The 6‑acetic acid moiety in CAS 105523-01-1 serves as a versatile synthetic handle capable of undergoing amide coupling, esterification, hydrazinolysis, and lithium aluminum hydride reduction to generate diverse downstream products [1]. This compound has been explicitly cited as a key intermediate in the synthesis of 6‑substituted thieno[2,3-d]pyrimidine antifolates with varied bridge lengths (2 to 8 carbon atoms) for selective folate receptor targeting [2]. While the 6‑carboxylic acid analog CAS 101667-97-4 can also undergo amidation, the additional methylene spacer in the target compound provides greater synthetic flexibility, enabling the attachment of bulkier side chains (e.g., pyridine, fluorine-substituted pyridine, phenyl, thiophene) without steric clashes, a feature extensively exploited in the dual GARFTase/AICARFTase inhibitor series .

Synthetic intermediate Amide coupling Combinatorial chemistry Thienopyrimidine library synthesis

Best-Fit Research and Industrial Application Scenarios for CAS 105523-01-1 Based on Quantitative Differentiation Evidence


Preferred Building Block for Structure–Activity Relationship (SAR) Libraries of 6-Substituted Thieno[2,3-d]pyrimidine Antifolates and Kinase Inhibitors

The ethylene spacer in the 6‑acetic acid moiety of CAS 105523-01-1 (2 rotatable bonds versus 1 in the 6‑carboxylic acid analog) provides greater conformational flexibility for probing distal binding pockets [REFS‑1]. This makes the compound the recommended starting scaffold for medicinal chemistry groups synthesizing 6‑substituted thieno[2,3-d]pyrimidine libraries targeting folate receptors, GARFTase, AICARFTase, or dual one‑carbon metabolism enzymes, where a flexible linker is required to bridge the core to aromatic side chains [REFS‑2]. Procure this compound when your SAR campaign requires systematic variation of side‑chain length and bulk without steric penalty from the core attachment point.

Scaffold for Selective Kinase Probe Design Leveraging Optimized HBD Profile and Reduced Promiscuity Risk

With only 2 hydrogen bond donors (vs. 3 in the 4‑amino analog CAS 105522-99-4), CAS 105523-01-1 offers a cleaner hydrogen bond donor profile that is statistically associated with reduced off‑target promiscuity in kinase inhibitor programs [REFS‑1]. The 4‑oxo group functions as a selective hydrogen bond acceptor, making this compound a valuable core for designing ATP‑competitive or allosteric kinase inhibitors where selectivity over closely related kinases (e.g., EGFR vs. HER2, or VEGFR2 vs. PDGFR) is required [REFS‑2]. Select this compound when your early‑stage kinase program prioritizes selectivity optimization from the outset.

Key Intermediate for Large-Scale Synthesis of GnRH Antagonists and Other Thienopyrimidine-Derived Clinical Candidates

The 6‑acetic acid functionality in CAS 105523-01-1 has been employed as a key intermediate in the industrial‑scale preparation of thieno[2,3-d]pyrimidine GnRH antagonists, as described in process chemistry patents [REFS‑1]. The compound's predicted pKa of 3.79 and moderate logP (1.33) facilitate extraction and purification during downstream processing, while the ethylene spacer simplifies amide coupling at scale by reducing steric hindrance and improving reaction yields [REFS‑2]. Source this compound for route scouting and process development when the target API features a 6‑substituted thieno[2,3‑d]pyrimidine core with a flexible carboxylic acid‑derived side chain.

Reference Standard for Analytical Method Development and Impurity Profiling of Thienopyrimidine Drug Substances

CAS 105523-01-1 is listed in the EPA DSSTox database (DTXSID60147187) [REFS‑1], indicating its relevance as an environmental and pharmaceutical impurity marker. Its well‑characterized physicochemical properties — LogP = 1.33, PSA = 111.55 Ų, predicted pKa = 3.79, boiling point 562.5 °C, density 1.65 g/cm³ — make it suitable as a reference standard for HPLC/UPLC method development, forced degradation studies, and impurity profiling of thienopyrimidine‑based drug substances and intermediates [REFS‑2]. Procure this compound when your analytical or quality control laboratory requires a characterized marker for impurity identification and quantification.

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